Enzymatic Catalytic Efficiency (kcat/KM) with OTEMO Baeyer-Villiger Monooxygenase vs. Natural Substrate
The 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (OTEMO), a type I BVMO from Pseudomonas putida NCIMB 10007, converts (±)-cis-bicyclo[3.2.0]hept-2-en-6-one with a kcat/KM value of 49.3 mM⁻¹ s⁻¹ at pH 9.0 and 20°C [1]. For comparison, the enzyme's activity toward its natural camphor-pathway substrate, 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA, exhibits a kcat/KM of 270 mM⁻¹ s⁻¹ [1]. This catalytic efficiency of 49.3 mM⁻¹ s⁻¹ for bicyclo[3.2.0]hept-2-en-6-one, while lower than that for the natural substrate, is within a range that enables practical biocatalytic applications, as demonstrated by full conversion achieved with both OTEMO and 3,6-DKCMO enzymes under identical conditions [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) for Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | 49.3 mM⁻¹ s⁻¹ |
| Comparator Or Baseline | Natural substrate (2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA): 270 mM⁻¹ s⁻¹ |
| Quantified Difference | Target compound exhibits approximately 18% of the catalytic efficiency of the natural substrate |
| Conditions | OTEMO enzyme, pH 9.0, 20°C; both substrates assayed under comparable conditions |
Why This Matters
The kcat/KM value of 49.3 mM⁻¹ s⁻¹ establishes bicyclo[3.2.0]hept-2-en-6-one as a viable, kinetically competent substrate for OTEMO-catalyzed BV oxidations, providing a quantifiable benchmark for enzyme characterization and process development.
- [1] Iwaki H, et al. Appl Microbiol Biotechnol. 2012;96(2):419-429. doi:10.1007/s00253-011-3859-1. View Source
